Chemical structure and properties of 4-(2-(Furan-2-yl)thiazol-4-yl)phenol
Chemical structure and properties of 4-(2-(Furan-2-yl)thiazol-4-yl)phenol
An In-depth Technical Guide to 4-(2-(Furan-2-yl)thiazol-4-yl)phenol: Synthesis, Characterization, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive scientific overview of 4-(2-(Furan-2-yl)thiazol-4-yl)phenol, a heterocyclic compound featuring a unique constellation of furan, thiazole, and phenol moieties. This structural arrangement is of significant interest to the drug discovery and materials science communities due to the established biological activities and chemical versatility of its constituent parts. As a Senior Application Scientist, this document is structured to deliver not just data, but a contextualized narrative explaining the rationale behind synthetic strategies, analytical interpretation, and the basis for its potential therapeutic applications. We will delve into a robust synthetic methodology, detail the expected spectroscopic signature for structural confirmation, and explore the promising pharmacological landscape of this molecule based on evidence from closely related analogues. This guide is intended for researchers, chemists, and pharmacologists engaged in the development of novel small molecule agents.
Introduction: The Furan-Thiazole-Phenol Scaffold
The convergence of distinct heterocyclic and aromatic systems within a single molecular entity often yields compounds with novel and enhanced physicochemical and biological properties. The title compound, 4-(2-(Furan-2-yl)thiazol-4-yl)phenol, is a prime example of such a hybrid architecture.
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Thiazole Core: The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other rings, and its relative metabolic stability.[2]
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Furan Moiety: The furan ring is another privileged structure found in both natural products and synthetic pharmaceuticals.[3] It is recognized for its capacity to participate in various non-covalent interactions and can serve as a bioisosteric replacement for phenyl rings, often improving pharmacokinetic profiles.[3]
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Phenolic Group: The terminal phenol provides a crucial functional handle. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is critical for molecular recognition at biological targets. It also offers a site for further chemical modification to modulate properties like solubility and potency.
The strategic combination of these three motifs suggests that 4-(2-(Furan-2-yl)thiazol-4-yl)phenol is a compelling candidate for investigation in antimicrobial, anti-inflammatory, and anticancer research programs.[2][4][5]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is a prerequisite for any experimental work. The key identifiers and computed properties for 4-(2-(Furan-2-yl)thiazol-4-yl)phenol are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(2-(Furan-2-yl)thiazol-4-yl)phenol | - |
| CAS Number | 1499399-91-5 | [6] |
| Molecular Formula | C₁₃H₉NO₂S | |
| Molecular Weight | 243.29 g/mol | [6] |
| InChI Key | YUNHENWNWHOMJD-UHFFFAOYSA-N | |
| Purity | Typically ≥95% (Commercial Batches) | [6] |
Synthesis and Mechanistic Rationale
The construction of the 2,4-disubstituted thiazole core is most reliably achieved via the Hantzsch thiazole synthesis, a classic and versatile condensation reaction.[1][7] This methodology was selected for its high efficiency, tolerance of various functional groups, and the ready availability of the required starting materials.
Causality of Experimental Design
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[7] For the target molecule, the logical disconnection points to two key precursors: furan-2-carbothioamide and 2-bromo-1-(4-hydroxyphenyl)ethanone .
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Furan-2-carbothioamide (Thioamide Component): This molecule provides the furan ring and the C2-N3-S segment of the thiazole. It can be synthesized from the corresponding furan-2-carboxamide by thionation, for instance, using Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).
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2-bromo-1-(4-hydroxyphenyl)ethanone (α-Haloketone Component): This precursor supplies the 4-hydroxyphenyl group and the C4-C5 backbone of the thiazole. It is prepared by the selective α-bromination of 4-hydroxyacetophenone, a common and inexpensive starting material. The phenolic hydroxyl group is generally compatible with this reaction, though protection may be considered to avoid side reactions if harsher conditions are employed.
Detailed Experimental Protocol: Hantzsch Synthesis
Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone
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To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid or ethyl acetate, add bromine (Br₂) (1.0-1.1 eq) dropwise at 0-5 °C with constant stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by pouring the mixture into ice-cold water.
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Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and dry under vacuum to yield the crude α-haloketone. Recrystallization from ethanol/water may be performed for further purification.
Step 2: Synthesis of 4-(2-(Furan-2-yl)thiazol-4-yl)phenol
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In a round-bottom flask, dissolve furan-2-carbothioamide (1.0 eq) and 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) in a polar protic solvent such as ethanol.
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Reflux the reaction mixture for 4-8 hours. The reaction progress should be monitored by TLC.
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Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
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Neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to quench the hydrobromic acid (HBr) byproduct.
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Collect the crude product by filtration.
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Purify the solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(2-(Furan-2-yl)thiazol-4-yl)phenol.
Synthetic Workflow Diagram
Caption: Hantzsch synthesis workflow for the target compound.
Structural Elucidation and Spectroscopic Profile
Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques. While a dedicated experimental spectrum for this specific molecule is not widely published, the following data represents the expected values based on established chemical shift principles and data from analogous structures.[4][8][9]
| Technique | Expected Data | Assignment |
| ¹H-NMR | δ ~9.8-10.2 (s, 1H) | Phenolic -OH proton |
| δ ~7.7-7.9 (d, 2H) | Aromatic protons ortho to the thiazole ring | |
| δ ~7.6-7.7 (d, 1H) | Furan H5 proton | |
| δ ~7.5-7.6 (s, 1H) | Thiazole H5 proton | |
| δ ~7.1-7.2 (d, 1H) | Furan H3 proton | |
| δ ~6.8-7.0 (d, 2H) | Aromatic protons ortho to the -OH group | |
| δ ~6.5-6.6 (dd, 1H) | Furan H4 proton | |
| ¹³C-NMR | δ ~165-170 | Thiazole C2 |
| δ ~157-160 | Phenolic C-OH | |
| δ ~148-152 | Thiazole C4 | |
| δ ~145-147 | Furan C5 | |
| δ ~144-146 | Furan C2 | |
| δ ~128-130 | Aromatic CH (ortho to thiazole) | |
| δ ~125-127 | Aromatic C (ipso to thiazole) | |
| δ ~118-120 | Furan C3 | |
| δ ~115-117 | Aromatic CH (ortho to -OH) | |
| δ ~112-114 | Furan C4 | |
| δ ~110-112 | Thiazole C5 | |
| IR (cm⁻¹) | 3400-3200 (broad) | O-H stretch (phenol) |
| 3150-3050 | C-H stretch (aromatic/heteroaromatic) | |
| ~1610, 1580, 1500 | C=C and C=N stretches (aromatic/thiazole rings) | |
| ~1250 | C-O stretch (phenol) | |
| ~1015 | C-O-C stretch (furan) | |
| Mass Spec | [M+H]⁺ = 244.04 | Calculated for C₁₃H₁₀NO₂S⁺ |
| [M-H]⁻ = 242.03 | Calculated for C₁₃H₈NO₂S⁻ |
Potential Biological Activities and Pharmacological Context
The structural motifs within 4-(2-(Furan-2-yl)thiazol-4-yl)phenol are frequently associated with significant biological activity.[10] A review of the literature on related furan-thiazole scaffolds provides a strong rationale for investigating this compound in several therapeutic areas.
Antimicrobial and Antitubercular Potential
Numerous studies have highlighted the potent antimicrobial properties of furan-thiazole hybrids. For instance, a series of furan–thiazole hydrazone derivatives demonstrated excellent activity against Mycobacterium tuberculosis, with some compounds showing MIC values comparable to the standard drug pyrazinamide.[4] Other related compounds have shown broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2][4]
The proposed mechanism for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase B, which is responsible for DNA supercoiling and is a validated target for antibiotic development.[2][11] The furan and phenol moieties can enhance binding within the enzyme's active site through various hydrophobic and hydrogen-bonding interactions.
Anticancer and Anti-inflammatory Activity
Thiazole derivatives are well-represented among anticancer agents.[5][12] The planar, aromatic nature of the furan-thiazole system allows it to intercalate with DNA or bind to the ATP-binding sites of various kinases, which are often dysregulated in cancer. Similarly, both furan and phenol derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[13] The phenolic hydroxyl group is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and antioxidants.
Postulated Mechanism of Action: Enzyme Inhibition
The following diagram illustrates a generalized mechanism by which a small molecule inhibitor, such as our title compound, might non-covalently inhibit a target enzyme, a common paradigm in drug action.
Caption: Generalized enzyme inhibition by a small molecule.
Conclusion and Future Directions
4-(2-(Furan-2-yl)thiazol-4-yl)phenol is a molecule of significant scientific interest, built from three pharmacologically relevant moieties. The well-established Hantzsch synthesis provides a reliable and efficient route for its preparation, enabling further investigation. Based on a strong body of evidence from related structures, this compound is a promising lead candidate for screening in antimicrobial, anticancer, and anti-inflammatory discovery programs.
Future research should focus on the empirical validation of the synthetic protocol and full spectroscopic characterization. Subsequently, a systematic in vitro screening campaign against a panel of bacterial strains, cancer cell lines, and inflammatory targets would be a logical next step to uncover its primary biological function. Structure-activity relationship (SAR) studies, involving modification of the phenyl and furan rings, could further optimize potency and selectivity.
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